Target Prediction and Disease Association Profile vs. Furegrelate (U-63557A)
Computational target prediction indicates that N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide is a putative cyclooxygenase-2 (COX-2) inhibitor, with predicted therapeutic indications including rheumatoid arthritis, osteoarthritis, low back pain, and dysmenorrhea [1]. In contrast, the structurally related benzofuran derivative furegrelate (sodium 5-(3′-pyridinylmethyl)benzofuran-2-carboxylate) is a well-characterized thromboxane A2 synthetase inhibitor with no significant COX-2 activity [2]. Furegrelate inhibits human platelet thromboxane synthase with an IC50 of approximately 0.1 µM in vitro, but does not directly inhibit COX-1 or COX-2 [2]. The divergence in predicted primary pharmacology—COX-2 inhibition for the target compound versus thromboxane synthase inhibition for furegrelate—illustrates how the cyclopropylpyridinylmethyl substitution redirects target engagement away from the thromboxane pathway and toward the prostaglandin synthesis cascade [1][2].
| Evidence Dimension | Predicted primary pharmacological target and associated therapeutic indication profile |
|---|---|
| Target Compound Data | Predicted COX-2 inhibitor; associated indications: rheumatoid arthritis, osteoarthritis, low back pain, dysmenorrhea, ankylosing spondylitis [1] |
| Comparator Or Baseline | Furegrelate (U-63557A): thromboxane A2 synthetase inhibitor; IC50 ~0.1 µM against human platelet thromboxane synthase; no direct COX-2 inhibition reported [2] |
| Quantified Difference | Qualitative target switch: thromboxane synthase (comparator) → COX-2 (target compound). No quantitative cross-assay data available. |
| Conditions | Target prediction via computational drug-target mapping (DrugMapper); furegrelate data from human platelet in vitro assays and rhesus monkey ex vivo platelet assays [1][2] |
Why This Matters
This target-switch prediction means the compound is expected to act through a fundamentally different mechanism (prostaglandin synthesis inhibition) than its closest benzofuran analog, directly impacting the design of inflammation and pain models.
- [1] DrugMapper. N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034205-20-2). Institute for Drug Discovery and Medical Chemistry, University of Helsinki. https://idaapm.helsinki.fi/DrugList?page=299#Drugmapper View Source
- [2] Johnson RA, Nidy EG, Aiken JW, et al. Thromboxane A2 synthase inhibitors. 5-(3-Pyridylmethyl)benzofuran-2-carboxylic acids. J Med Chem. 1986;29(8):1461-1468. PMID: 3097266. View Source
